T808

Descripción

Propiedades

Número CAS |

1320211-61-7 |

|---|---|

Fórmula molecular |

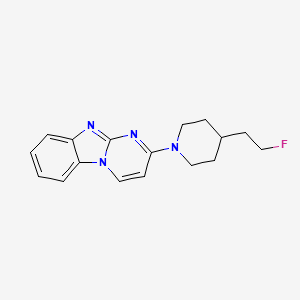

C17H19FN4 |

Peso molecular |

298.37 |

Nombre IUPAC |

2-[4-(2-fluoroethyl)piperidin-1-yl]pyrimido[1,2-a]benzimidazole |

InChI |

InChI=1S/C17H19FN4/c18-9-5-13-6-10-21(11-7-13)16-8-12-22-15-4-2-1-3-14(15)19-17(22)20-16/h1-4,8,12-13H,5-7,9-11H2 |

Clave InChI |

DWSFKWXDRBTTCG-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCF)C2=NC3=NC4=CC=CC=C4N3C=C2 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AVI-680, T-808, T808 |

Origen del producto |

United States |

Foundational Research Context for Chemical Compound T808

Current Paradigms in Investigational Chemical Probe Development

Investigational chemical probe development is a critical area of chemical biology focused on creating small molecules that can selectively interact with specific biological targets. These probes are essential tools for dissecting protein function, mapping signaling pathways, and validating potential drug targets. Key criteria for effective chemical probes include high affinity and good selectivity for the target of interest, ensuring that observed biological effects are directly attributable to the intended interaction. nih.gov The development process often involves iterative design, synthesis, and rigorous validation in various biological assays, including biochemical, cell-based, and in vivo studies. nih.gov

T808, also known by synonyms such as AVI-680 and GTP-1, has been developed and studied as a chemical probe. ontosight.aiacs.orgresearchgate.net Its application as a radiolabeled tracer, specifically [18F]this compound, highlights a significant paradigm in probe development: the creation of labeled ligands for imaging biological targets in living systems, particularly for Positron Emission Tomography (PET). researchgate.netontosight.aikoreascience.krnih.gov This approach allows for the non-invasive visualization and quantification of target distribution and availability, providing insights into disease progression and the pharmacodynamics of potential therapeutics.

Interdisciplinary Approaches in Contemporary Chemical Biology Research

Contemporary chemical biology research is inherently interdisciplinary, integrating principles and techniques from chemistry, biology, pharmacology, and imaging sciences. The study of this compound is a prime example of this collaborative nature. The synthesis of this compound and its radiolabeled form, [18F]this compound, requires expertise in organic and radiochemistry. koreascience.krresearchgate.net Evaluating its interactions with biological targets, such as tau protein aggregates, necessitates biochemical and cell-based assays. nih.govresearchgate.net Furthermore, the application of [18F]this compound as a PET tracer involves imaging specialists and physicists. ontosight.aikoreascience.kr

Research into this compound's binding to tau protein, a key player in neurodegenerative diseases like Alzheimer's, involves insights from molecular biology and neuroscience to understand the biological context of the target. acs.orgresearchgate.netescholarship.org Structural studies, potentially employing techniques like cryo-electron microscopy, are crucial for elucidating the precise binding sites and mechanisms of interaction between this compound and its target fibrils. acs.orgresearchgate.net This convergence of diverse scientific disciplines is fundamental to understanding the complex behavior of small molecules within biological environments.

Conceptual Frameworks for Analyzing Compound-Biological System Interactions

Analyzing how compounds like this compound interact with biological systems relies on several conceptual frameworks. A primary framework involves the concept of molecular recognition, which describes the specific attractive interactions between two partner molecules, such as a small molecule ligand and a protein target. acs.org Structure-based approaches are often employed to understand and optimize these interactions, utilizing knowledge of the three-dimensional structures of both the compound and its target. acs.org

For this compound, which targets aggregated tau protein, the relevant biological system is the pathological tau fibril structure found in tauopathies. acs.orgresearchgate.netescholarship.org Conceptual frameworks related to protein aggregation and the formation of amyloid structures are essential for understanding the target itself. acs.orgescholarship.orgfrontiersin.org The binding of this compound to tau fibrils involves interactions with the β-sheet structure adopted within these aggregates. frontiersin.org Studies have aimed to characterize the binding affinity and selectivity of this compound for tau aggregates compared to other protein aggregates, such as amyloid-β plaques. nih.govresearchgate.net

Furthermore, analyzing compound-biological system interactions involves considering the pharmacokinetics of the compound within a biological system, even for a probe. This includes understanding its distribution, metabolism, and clearance. Preclinical studies with [18F]this compound in mice, for instance, have investigated brain uptake and washout characteristics. nih.gov While detailed pharmacokinetic profiles are often more relevant for therapeutic agents, these studies are also crucial for optimizing chemical probes for in vivo applications like PET imaging, ensuring sufficient delivery to the target site and appropriate clearance.

Detailed Research Findings

Research on this compound, particularly in its radiolabeled form [18F]this compound, has provided insights into its interaction with tau aggregates.

Studies have shown that [18F]this compound exhibits high binding affinity and good selectivity for tau aggregates over amyloid-β plaques in in vitro assays using human brain tissue sections. researchgate.net Preclinical in vivo studies in rodents have indicated rapid brain uptake and fast washout of [18F]this compound. nih.govresearchgate.net However, specific binding of [(18)F]this compound was not observed in transgenic mice expressing mutant human P301L tau in one study, while semiquantitative autoradiography on human Alzheimer disease slices showed tau selective blocking. nih.gov Structural studies suggest a specific, single-site interaction between this compound (GTP-1) and tau paired helical filaments (PHFs). researchgate.net

Data Table: Selected Binding Characteristics of [18F]this compound

While specific quantitative binding affinity (e.g., Kd or Ki values) for this compound itself is not consistently provided across the search results in a format suitable for a detailed interactive table, the qualitative and semi-quantitative findings regarding its selectivity are notable.

| Characteristic | Finding | Reference |

| Binding Affinity to Tau Aggregates | High (in vitro) | researchgate.net |

| Selectivity over Amyloid-β | Good (in vitro) | nih.govresearchgate.net |

| Specific Binding in P301L Tau Mice | Not observed in one study | nih.gov |

| Tau Selective Blocking in Human AD Slices | Observed (>50% blocking with 1 µmol/L novel ligands) | nih.gov |

| Interaction Site with Tau PHFs | Specific, single-site interaction suggested by structural studies (GTP-1) | researchgate.net |

Note: The data presented here are derived from the referenced studies and represent specific experimental conditions.

Synthetic Methodologies and Advanced Chemical Derivatization of T808

Strategic Design of Synthetic Pathways for T808 and Its Precursors

Another reported synthetic approach for the benzo ontosight.aisnmjournals.orgimidazo[1,2-a]pyrimidine core of this compound involves a mechanism that appears to proceed via intermolecular C–N coupling, C–N formative cyclization, and tautomerization researchgate.net. Specifically, the core scaffold was constructed in high yield koreascience.kr. Subsequent steps included alkaline hydrolysis followed by oxidative decarboxylation to convert a trichloromethyl group into a hydroxyl group koreascience.kr. An internal nucleophilic substitution (SNi) mechanism was then used to substitute the hydroxyl group with a bromine atom in a key intermediate koreascience.kr. This bromo substituent was then replaced with a piperidine reagent via nucleophilic substitution koreascience.kr.

The mesylate precursor (T808P) is a crucial intermediate for the radiosynthesis of [¹⁸F]-T808 researchgate.netnih.govsnmjournals.orgkoreascience.kr. The synthesis of this precursor involves protecting a hydroxyl group using methanesulfonyl chloride koreascience.kr.

Methodological Advancements in Radiolabeling Techniques for this compound Analogs

Radiolabeling of this compound to produce [¹⁸F]-T808 is primarily achieved through a nucleophilic substitution reaction on the mesylate precursor (T808P) with [¹⁸F]fluoride researchgate.netnih.govsnmjournals.orgnih.gov. This reaction is typically carried out in dimethyl sulfoxide (DMSO) in the presence of Kryptofix 2.2.2 and K₂CO₃ snmjournals.orgkoreascience.krnih.gov.

Different reaction conditions have been explored to optimize the radiolabeling yield and purity. One method involves heating the reaction mixture at 90 °C for 5 minutes koreascience.kr. Another modified condition utilizes heating in DMSO at 140 °C for 8 minutes koreascience.kr. Following the radiofluorination, the reaction mixture is often treated with a base, such as 3 N NaOH, at elevated temperatures (e.g., 100 °C) to hydrolyze any unreacted precursor snmjournals.orgkoreascience.kr. This base treatment is important for preventing the co-elution of the precursor with the desired radiolabeled product during purification and improving radiochemical purity snmjournals.org.

Purification of [¹十八F]-T808 is commonly performed using high-performance liquid chromatography (HPLC), often combined with solid-phase extraction (SPE) researchgate.netnih.govsnmjournals.org. The radiochemical yield for [¹⁸F]-T808 has been reported in the range of 35-45% researchgate.netnih.govsnmjournals.org. The specific activity at the end of bombardment (EOB) has been reported between 37-370 GBq/μmol researchgate.netnih.gov. Automated radiosynthesis modules have also been developed for the production of [¹⁸F]-T808, offering improved efficiency and convenience snmjournals.orgsnmjournals.org.

Optimization Protocols for Chemical Reaction Efficiency and Product Purity

Optimization of the synthetic route for this compound and its precursor T808P has focused on improving chemical yields and reaction efficiency researchgate.netsnmjournals.org. For instance, significant improvements were made to a key coupling reaction step in the synthesis of this compound snmjournals.org. The original method involved small-scale microwave-assisted synthesis and resulted in poor yields snmjournals.org. By eliminating the use of a microwave reactor, adding a base catalyst, changing the reaction solvent, and extending the reaction time, the yield for this step was increased from 54% to 80%, and the reaction scale was successfully increased from milligram to gram scale snmjournals.org.

For the radiosynthesis of [¹⁸F]-T808, optimization protocols include the selection of appropriate solvent (DMSO), base (K₂CO₃), and phase transfer catalyst (Kryptofix 2.2.2) snmjournals.orgkoreascience.krnih.gov. Heating temperature and time are also critical parameters that have been optimized to achieve higher radiochemical yields snmjournals.orgkoreascience.kr. The post-labeling base treatment and subsequent HPLC and SPE purification steps are essential for ensuring high radiochemical and chemical purity of the final product snmjournals.orgkoreascience.krsnmjournals.org. Radiochemical purity of greater than 99% has been achieved nih.gov.

Data on chemical yields for the synthesis of this compound and T808P:

| Compound | Overall Chemical Yield | Number of Steps |

| This compound | 35% | 6 researchgate.netnih.govsnmjournals.org |

| T808P | 52% | 6 researchgate.netnih.govsnmjournals.org |

Data on radiochemical yield and specific activity for [¹⁸F]-T808:

| Radiochemical Yield (decay-corrected) | Specific Activity (at EOB) |

| 35-45% researchgate.netnih.govsnmjournals.org | 37-370 GBq/μmol researchgate.netnih.gov |

Scale-Up Considerations in this compound Synthesis Methodologies

Scale-up considerations are important for the production of both the non-radioactive this compound and its precursor T808P for research and potential clinical applications, as well as for the routine production of the radiotracer [¹⁸F]-T808 for PET imaging.

Improvements in the synthesis of the this compound precursor have enabled the reaction scale to be increased from milligram-grade to gram-grade, which is a crucial step towards larger-scale production snmjournals.org.

For the radiosynthesis of [¹⁸F]-T808, the development of automated synthesis modules is a direct response to the need for efficient and reproducible production on a scale suitable for clinical use snmjournals.orgsnmjournals.org. These automated systems allow for the synthesis of multiple doses of the radiotracer and minimize radiation exposure to personnel snmjournals.org. The reported radiochemical yields and synthesis times from these automated methods indicate their suitability for routine production snmjournals.orgsnmjournals.org.

While the search results mention gram-scale synthesis for a precursor step snmjournals.org and automated radiosynthesis for [¹⁸F]-T808 snmjournals.orgsnmjournals.org, detailed information on large-scale chemical synthesis of this compound itself or comprehensive scale-up protocols for all steps in the synthetic route are not extensively described.

Compound Names and PubChem CIDs

Molecular Interactions and Mechanistic Elucidation of T808

Characterization of Molecular Binding Partners and Ligand Recognition Sites

T808 has been characterized as a ligand that exhibits high binding affinity and selectivity for tau aggregates, particularly paired helical filaments (PHFs), which are a major component of neurofibrillary tangles found in AD brains. patsnap.commedscape.comnih.govfrontiersin.orgescholarship.orgacs.orgacs.org Studies utilizing human brain tissue sections from AD patients have demonstrated that [¹⁸F]-T808 selectively binds to tau pathology over amyloid-beta plaques. patsnap.comnih.govfrontiersin.orgacs.orgacs.org This selectivity is crucial for differentiating tauopathies from other proteinopathies.

Computational modeling studies, including molecular docking, have been employed to investigate the potential binding sites of tau tracers, including this compound, on tau fibrils. These studies suggest that this compound may have a preference for surface binding sites on the tau fibril. acs.org While some tracers show preference for core sites, this compound appears to favor interactions occurring on the exterior of the fibril structure. acs.org

Quantitative Assessment of Binding Kinetics and Equilibrium Parameters

Quantitative assessments of this compound's binding to tau aggregates have been performed through various in vitro and preclinical in vivo studies. Autoradiography studies on human AD brain tissue sections have reported dissociation constant (Kd) values for [¹⁸F]-T808 in the nanomolar range, indicating high binding affinity. nih.gov Specifically, one study reported a Kd of 22 nmol/L for [¹⁸F]-T808 binding to neurofibrillary tangles (NFTs) in human AD brain tissue sections. nih.gov This demonstrates a strong interaction between the tracer and its target.

Preclinical in vivo studies in rodent models have shown rapid uptake of [¹⁸F]-T808 in the brain followed by fast washout from normal brain tissue. patsnap.comnih.govacs.orgresearchgate.net This pharmacokinetic profile is considered favorable for a PET imaging agent, contributing to a high target-to-background signal. researchgate.net

The following table summarizes some reported binding affinity data for [¹⁸F]-T808:

| Target | Assay Type | Kd / Ki Value | Selectivity (vs Aβ) | Source |

| Tau aggregates (PHF) | In vitro binding | High affinity (< 10 nM) | High | |

| NFTs (human AD brain tissue) | Autoradiography Kd determination | 22 nmol/L | 27-fold higher binding affinity for NFTs over Aβ | nih.gov |

| Tau aggregates (human AD brain tissue) | In vitro assays | High level of binding affinity | Good selectivity for tau aggregates over amyloid-β plaques | patsnap.comacs.org |

Structural Elucidation of Compound-Target Complexes through Biophysical Methods

Biophysical methods, particularly cryo-electron microscopy (cryo-EM), have provided insights into the structural basis of ligand binding to tau fibrils. While direct high-resolution cryo-EM structures of this compound bound to tau fibrils may be limited in the provided search results, studies on similar tau-binding ligands, such as GTP-1 (also identified as this compound or AV-680 without deuterium atoms), have revealed how these molecules interact with the fibril structure. researchgate.netacs.org These studies show that ligands can bind in a manner that reflects the symmetry of the tau fibril, often involving stacking interactions. researchgate.net

Computational modeling, including molecular docking and molecular mechanics/generalized Born and solvent accessibility (MM/GBSA) free energy calculations, complements experimental structural studies by predicting binding poses and estimating binding free energies. acs.orgacs.org These approaches help to identify potential binding sites and understand the atomic-level interactions between this compound and the tau protein. acs.orgacs.orgacs.org

Modulation of Specific Enzymatic Activities and Protein-Protein Interactions

This compound is primarily characterized as a ligand that binds to tau protein aggregates for imaging purposes, rather than a molecule that directly modulates enzymatic activities or protein-protein interactions in a therapeutic sense. Its mechanism of action as a PET tracer relies on its specific binding to pathological tau.

Some studies mention potential off-target binding of tau tracers, including this compound, to monoamine oxidase-B (MAO-B), an enzyme. researchgate.netfrontiersin.org However, the significance of this off-target binding for this compound in cortical areas relevant for tau imaging is suggested to be low, particularly compared to its high affinity for tau aggregates. researchgate.net

It is important to note that mentions of "this compound" in the context of protein residues, such as phosphorylation sites within proteins like ADAR1 or HDAC4, refer to specific amino acid positions within those proteins and are not related to the chemical compound this compound acting as a ligand. researchgate.netnih.govmdpi.comgoogle.com

Advanced Analytical Techniques for T808 Research and Characterization

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for the purification and analysis of T808 and its related compounds, such as its precursor T808P. High-performance liquid chromatography (HPLC) is a key method used for the isolation and purification of radiolabeled this compound, specifically [(18)F]-T808, from its synthesis mixture. This purification step is often combined with solid-phase extraction (SPE) to achieve the desired radiochemical yield and specific activity. researchgate.netnih.gov

In the context of analyzing radiometabolites of this compound, in vivo radiometabolite analysis utilizing HPLC has revealed the presence of polar radiometabolites in plasma and brain samples from studies in mice. nih.govresearchgate.net This demonstrates the utility of chromatography in separating the parent compound from its metabolic products, which is essential for understanding its in vivo fate.

Chromatographic methods, particularly when coupled with mass spectrometry, are also subject to specific performance criteria for validation, including requirements for retention time deviation. For liquid chromatography, a maximum deviation of 1% for the relative retention time of the analyte compared to a calibration standard is often applied for validated methods. europa.euut.ee

Mass Spectrometry for Compound and Metabolite Structure Identification

Mass spectrometry (MS) is indispensable for confirming the identity of this compound and identifying its metabolites. When coupled with separation techniques like liquid chromatography (LC-MS), it provides a powerful platform for the analysis of complex mixtures. europa.euut.eenih.gov

Specific performance criteria for mass spectrometric detection in analytical methods include options such as recording full scan mass spectra (FS), selected ion monitoring (SIM), and sequential mass spectrometry (MSn) techniques like Selected Reaction Monitoring (SRM). europa.eu Both low-resolution and high-resolution mass spectrometry, using instruments like Time of Flight (TOF) and Orbitrap, are considered appropriate. europa.eu For confirmation of analyte identity using high-resolution MS, the mass deviation of diagnostic ions should typically be below 5 ppm. europa.eu

LC-MS has been used to detect various components, including byproducts, in the characterization of complex organic mixtures. nih.gov In the context of this compound, LC-MS is vital for analyzing the purity of synthesized this compound and for identifying and characterizing its radiometabolites found in biological samples. nih.govresearchgate.net The analysis of radiometabolites using high-performance liquid chromatography coupled with online radioactivity detection and subsequent mass spectrometry is a standard approach in radiotracer development.

Radiometric Techniques for Tracer Distribution and Interaction Studies

Radiometric techniques are essential for the study of radiolabeled this compound, specifically [(18)F]-T808, in the context of PET imaging and tracer distribution studies. Radiosynthesis of [(18)F]-T808 involves the incorporation of the fluorine-18 radioisotope, allowing its detection and quantification in biological systems. researchgate.netnih.gov

Autoradiography is a radiometric technique used to visualize the distribution of a radiolabeled compound in tissue sections. Studies using autoradiography on human Alzheimer's disease brain slices have shown tau-selective blocking of [(18)F]-T808 binding in the presence of competing ligands. nih.govresearchgate.net However, specific binding of [(18)F]-T808 was not found in transgenic mice expressing mutant human P301L tau in some autoradiography analyses. nih.govresearchgate.net

In vitro competitive radioligand binding assays using tritium-labeled this compound ([3H]this compound) are employed to determine the binding affinity of this compound and other compounds to tau aggregates. nih.gov These assays involve incubating [3H]this compound with tau preparations and varying concentrations of competing compounds, followed by separation of bound and unbound ligand and quantification of radioactivity. nih.gov

Biodistribution studies in mice using radiolabeled this compound have provided data on its uptake and clearance in different organs, including the brain. nih.govresearchgate.net These studies utilize radiometric detection to quantify the amount of radioactivity in various tissues at different time points after administration. nih.govresearchgate.net

Radiometric consistency verification is a concept that can be applied in tracer-based studies to ensure the reliability of the quantitative data obtained from radioactive measurements. spie.org

Microscopic and Imaging Modalities for Spatial Resolution of Compound Behavior

Microscopic and imaging modalities provide spatial information about the distribution and interaction of this compound, particularly in the context of its binding to tau aggregates. Positron Emission Tomography (PET) is a key imaging technique that utilizes radiolabeled tracers like [(18)F]-T808 to visualize and quantify targets in living subjects. frontiersin.orgmedchemexpress.com PET studies with [(18)F]-T808 have been conducted to assess its binding to tau aggregates in the brain. frontiersin.org

Fluorescence imaging techniques, often coupled with microscopy, are also used in the study of protein aggregation, including tau. While not directly showing this compound, methods involving fluorescence microscopy and confocal microscopy with fluorescent probes (e.g., quantum dots or Thioflavin S) are used to visualize tau aggregates and evaluate the activity of aggregation inhibitors. researchgate.netacs.org These techniques can provide two-dimensional and three-dimensional spatial information about the aggregates. researchgate.net High-content microscopy, often automated, is used for the quantitative assessment of tau aggregation in cell models, utilizing measures like fluorescence intensity standard deviation. researchgate.net

Electron microscopy, such as transmission electron microscopy (TEM), is used to visualize the morphology of protein aggregates like tau fibrils. researchgate.net Cryo-electron microscopy has been used to resolve the structure of tau fibrils, which can inform the design of inhibitors. acs.org While these microscopic techniques visualize the tau aggregates themselves, they are complementary to studies with this compound by providing structural context for its binding targets.

Microscopy and imaging modalities, including various types of microscopes and imaging systems, are broadly applied in biological and materials research to obtain spatial resolution of structures and processes. oup.comuhcancercenter.org

Table of Compounds and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 4607363 |

| Water | 962 |

| Iodosobenzene diacetate | 76724 |

| Thioflavin S | 5280790 |

| Thioflavin T | 160715 |

| T807 | 57401521 |

| PiB ([11C]PiB) | 160770 |

| THK5105 | 57401522 |

| THK5117 | 57401523 |

| THK5351 | 71303310 |

| Astemizole | 2245 |

| Lansoprazole | 3883 |

| BF-158 | 135404150 |

| BF-170 | 135404151 |

| Clorgyline | 2780 |

| Deprenyl | 3036 |

| Heparin | 16132425 |

| Metformin | 4091 |

| Methamidophos | 4116 |

| Ethyl vinyl ether | 7907 |

| Trichlorocetyl chloride | 11049 |

| Kryptofix 2.2.2 | 410001 |

| MCMB | 16211464 |

| Polysorbate 85 | 53111532 |

| Polysorbate 80 | 53111533 |

| Polysorbate 20 | 24801 |

| Oleic acid | 445639 |

| Lauric acid | 389 |

| Anandamide | 5281969 |

| Surfen | 72014 |

| Levistolide A | 10180480 |

| Verbenalin | 118015 |

| Semorinemab | 185731643 |

| Ceperognastat | 138461465 |

| Simufilam | 160072781 |

| Tilavonemab | 135412009 |

| Bepranemab | 185731644 |

| Egalognastat | 138461466 |

| MK-6240 | 124366206 |

| Punicic acid | 5281774 |

| Tomaralimab | 135412010 |

| Gosuranemab | 135412011 |

| NQTrp | 11691018 |

Data Table Example: Radiometabolite Analysis of [(18)F]-T808 in Mice

Based on search result nih.gov, the following table summarizes the percentage of intact [(18)F]-T808 tracer in plasma and brain of normal mice at different time points post-injection.

| Time Post-Injection | Intact [(18)F]-T808 in Plasma (%) | Intact [(18)F]-T808 in Perfused Brain (%) |

| 2 minutes | 65 | Data not explicitly provided for brain |

| 10 minutes | Data not explicitly provided | Data not explicitly provided |

| 30 minutes | 29 | Data not explicitly provided |

| 60 minutes | Data not explicitly provided | Data not explicitly provided |

Note: Brain data for intact tracer percentage at specific time points was not explicitly available in the provided snippets, only general statements about high initial brain uptake and fast washout. nih.govresearchgate.net

Data Table Example: In Vitro Competitive Radioligand Binding Assays

Q & A

Q. Advanced

- Kinetic modeling : Use simplified reference tissue models (e.g., SUVR-1) at 30–60 minutes post-injection to account for rapid equilibrium .

- Metabolite correction : Address defluorination by measuring plasma metabolites via HPLC and applying correction factors to PET data .

- Time-activity curves (TACs) : Acquire dynamic scans to monitor skull uptake, which increases after 60 minutes and may require exclusion of late time points .

How do this compound’s pharmacokinetics influence longitudinal tau imaging studies?

Advanced

this compound’s rapid brain uptake and washout allow shorter scan protocols, reducing patient burden. However, its defluorination leads to free [18F] accumulation in the skull, complicating quantification in adjacent brain regions (e.g., temporal cortex). Mitigation strategies include:

- Early-phase imaging : Restrict analysis to 30–60 minute windows .

- Hybrid PET/MRI : Use MRI-based skull masking to exclude contaminated voxels .

How should discrepancies between in vitro and in vivo this compound binding data be resolved?

Advanced

Discrepancies often arise from off-target binding or radiometabolites. To resolve:

Radiometabolite analysis : Quantify brain and plasma metabolites using HPLC to distinguish intact this compound from breakdown products .

Blocking studies : Administer MAO-B inhibitors (e.g., safinamide) to assess off-target binding, as this compound has lower MAO-B affinity than other tracers .

Post-mortem correlation : Compare PET SUVR values with immunohistochemistry (e.g., AT8 antibody) in autopsied brains to validate in vivo findings .

What synthesis and quality control protocols ensure reliable [18F]-T808 production?

Q. Basic

- Radiolabeling : Use nucleophilic substitution with [18F]fluoride, purified via semi-preparative HPLC (≥95% radiochemical purity) .

- Quality control : Validate molar activity (>50 GBq/µmol) and stability (pH 6–7) to ensure binding affinity and minimize free [18F] .

How does this compound perform in non-Alzheimer tauopathies?

Advanced

Current data are limited to AD, but this compound’s selectivity for paired helical filament (PHF) tau suggests potential utility in tauopathies with similar pathology (e.g., progressive supranuclear palsy). Pilot studies should:

Compare autoradiography with tau-specific antibodies (e.g., PG5 for 3R/4R isoforms).

Assess off-target binding in regions with non-PHF tau (e.g., globus pallidus in CBD) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.